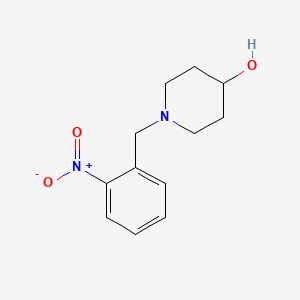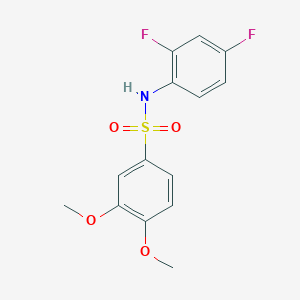![molecular formula C19H24N2OS B5638879 4-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5638879.png)
4-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of morpholine derivatives, such as "4-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine," often involves multi-step chemical processes including condensation reactions, chlorination, and nucleophilic substitution. A study by Lei et al. (2017) on the synthesis of related morpholine derivatives highlighted a rapid and green synthetic method that may share similarities with the synthesis process of the targeted compound, offering a glimpse into the potential synthetic pathways and their efficiency (Lei et al., 2017).
Molecular Structure Analysis
The molecular structure of morpholine derivatives is critical to their chemical behavior and potential applications. Studies on the crystal structures of Co(III) complexes containing morpholine, like those conducted by Amirnasr et al. (2001), provide insights into how morpholine's incorporation affects the overall molecular architecture and the interactions within the compound, including hydrogen bonding and π–π interactions (Amirnasr et al., 2001).
Chemical Reactions and Properties
Morpholine derivatives undergo various chemical reactions, contributing to their versatile properties. Pocar et al. (1998) examined the pyrolysis of aryl-5-morpholino-v-triazolines, leading to unusual reaction products that demonstrate the compound's reactivity and potential for transformation into different chemical structures (Pocar et al., 1998).
Physical Properties Analysis
The physical properties of morpholine derivatives, including solubility, melting point, and crystalline structure, are essential for understanding their behavior in various environments. The synthesis and characterization of morpholine complexes, as detailed by Barakat et al. (2020), highlight the importance of molecular geometry, crystal packing, and intermolecular interactions in defining the compound's physical properties (Barakat et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances, stability, and potential for forming new compounds, are critical for the application of morpholine derivatives. Research on the synthesis and biological activity of related compounds, such as those by Mamatha et al. (2019), offer insights into the chemical behavior and potential utility of morpholine derivatives in various domains, including their antibacterial and antioxidant activities (Mamatha S.V et al., 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
[1-(2,3-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-13-6-5-7-18(15(13)3)21-14(2)12-17(16(21)4)19(23)20-8-10-22-11-9-20/h5-7,12H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXBMNWHXGPDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=CC(=C2C)C(=S)N3CCOCC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24805708 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl](morpholin-4-yl)methanethione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-4-methylpiperazine](/img/structure/B5638804.png)


![N-[4-fluoro-3-(trifluoromethyl)phenyl]-7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5638816.png)
![N-(2-chlorobenzyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5638828.png)

![3-({[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]amino}sulfonyl)-N-phenylbenzamide](/img/structure/B5638841.png)

![[(3R*,4R*)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5638863.png)
![((3R*,4R*)-1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}-3-pyrrolidinyl)methanol](/img/structure/B5638864.png)

![(3R*,4S*)-1-{[2-methyl-5-(2-methyl-1,3-oxazol-5-yl)phenyl]sulfonyl}-4-propylpyrrolidin-3-amine](/img/structure/B5638882.png)
![4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(3-thienylmethyl)piperidine](/img/structure/B5638888.png)